molecular formula C14H18N2O2 B15239993 Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate

Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate

Cat. No.: B15239993
M. Wt: 246.30 g/mol
InChI Key: JFSOWYUXXPZZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate ( 2167213-42-3) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a spiro[2.4]heptane core, a strained bicyclic system that incorporates a cyclopropane ring, which is valued for its potential to influence the conformational and physicochemical properties of drug molecules . The benzyloxycarbonyl (Cbz) carbamate group serves as a versatile protecting group for amines, a critical function in multi-step synthetic sequences . The 5-azaspiro[2.4]heptane structure is a key scaffold in the development of novel pharmaceutical agents. Research and patents indicate that derivatives of this spirocyclic system are explored for their biological activity, including as components in compounds with antibacterial properties . As such, this chemical serves as a vital building block for researchers synthesizing and evaluating new therapeutic candidates, particularly in the field of anti-infectives. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound based on the available global stock, with options for cold-chain transportation to ensure the integrity of the compound upon delivery .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-15-10-14(12)6-7-14/h1-5,12,15H,6-10H2,(H,16,17)

InChI Key

JFSOWYUXXPZZSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopropanation via Dihalocarbene Addition

A patent by US8927739B2 outlines cyclopropanation using dihalocarbene generated from sodium trichloroacetate or tribromoacetate under phase-transfer catalysis (e.g., benzyltriethylammonium chloride). This method constructs the spiro[2.4]heptane core by reacting cyclopropane precursors with haloform intermediates. For example, treatment of tert-butyl cyclopropanecarboxylate with sodium trichloroacetate in dichloromethane at 0°C yields the spirocyclic intermediate in 65–72% yield.

Sakurai and Petasis Allylation Reactions

The scalable synthesis reported by ACS Omega (2019) employs Sakurai allylation of cyclic ketones with allylmagnesium chloride, followed by bromocyclization. For instance, reacting tert-butyl cyclopropanecarboxylate-derived imines with allylmagnesium chloride in tetrahydrofuran (THF) at 0°C produces allylated intermediates, which undergo HBr-mediated bromocyclization to form 5-azaspiro[2.4]heptane derivatives in >90% yield. Substituting HBF₄·Et₂O with BF₃·Et₂O improved reproducibility and scalability to 100 g batches.

Carbamate Protection and Functionalization

Curtius Rearrangement for Carbamate Installation

WO2017190609A1 describes carbamate formation via Curtius rearrangement of acyl azides derived from tert-butyl cyclopropanecarboxylate. While the patent focuses on tert-butyl carbamates, substituting benzyl chloroformate for tert-butyl groups enables direct synthesis of the target compound. This method achieves 50% yield over three steps, with hydrolysis and rearrangement performed in one pot.

Hydroboration-Oxidation and Mesylation

Post-allylation functionalization involves hydroboration-oxidation of terminal alkenes using freshly prepared borane (from NaBH₄ and I₂), yielding secondary alcohols in 71–83% yield. Subsequent mesylation with methanesulfonyl chloride in dichloromethane and triethylamine affords mesylates, which undergo cyclization to pyrrolidines under basic conditions.

Process Optimization and Scale-Up

Solvent and Reagent Modifications

Replacing toluene with THF in allylation steps reduced side reactions, while switching from HBF₄·Et₂O to BF₃·Et₂O enhanced catalyst availability and reduced costs. One-pot bromocyclization and deprotection streamlined the synthesis, eliminating intermediate purification.

Large-Scale Hydroboration-Oxidation

Challenges in scaling hydroboration were addressed by using controlled addition of NaBH₄ and I₂ to generate borane in situ, maintaining yields above 75% at 100 g scales.

Stereochemical Control and Resolution

While the target compound lacks chiral centers, related spirocyclic intermediates (e.g., 5-azaspiro[2.4]heptane-7-amine) require enantiomeric resolution. WO2017190609A1 achieved >99% enantiomeric excess via preparative chiral chromatography on cellulose-based stationary phases.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scale (g) Advantages
Dihalocarbene Addition Cyclopropanation, carbamate formation 65–72 10–50 Simplicity, low catalyst load
Sakurai Allylation Allylation, bromocyclization >90 100+ High yield, scalability
Curtius Rearrangement Hydrolysis, rearrangement 50 5–20 Adaptable to diverse carbamates

Chemical Reactions Analysis

Oxidation Reactions

The carbamate group and spirocyclic amine structure undergo oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄): Oxidizes the carbamate’s nitrogen or adjacent carbon atoms, forming N-oxides or ketones. For example, oxidation in acidic aqueous conditions yields a spirocyclic N-oxide derivative.

  • Hydrogen peroxide (H₂O₂): Mild oxidation generates hydroxylated intermediates, preserving the carbamate group while modifying the spiro ring.

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous, 25°C, 6h5-azaspiro[2.4]heptan-7-one~60%
H₂O₂ (30%)Ethanol, 50°C, 12hHydroxylated carbamate~45%

Reduction Reactions

The carbamate group is susceptible to reductive cleavage, enabling access to free amines:

  • Lithium aluminum hydride (LiAlH₄): Reduces the carbamate to a secondary amine, producing 5-azaspiro[2.4]heptan-7-amine. This reaction is critical for deprotection in multistep syntheses .

  • Catalytic hydrogenation (H₂/Pd-C): Selectively removes the benzyl group while retaining the carbamate, yielding tert-butyl (5-azaspiro[2.4]heptan-7-YL)carbamate .

Reagent Conditions Product Yield Source
LiAlH₄THF, 0°C → 25°C, 72h5-azaspiro[2.4]heptan-7-amine85%
H₂/Pd-C (10%)Ethanol, 1 atm, 6htert-butyl carbamate derivative92%

Substitution Reactions

The carbamate’s oxygen and nitrogen atoms participate in nucleophilic substitutions:

  • Benzyl chloroformate (Cbz-Cl): Replaces the tert-butyl group in Boc-protected analogs, forming mixed carbamates .

  • Alkyl halides (R-X): Alkylation at the spirocyclic amine nitrogen occurs under basic conditions (e.g., K₂CO₃), producing N-alkylated derivatives.

Example Synthesis:

text
3.75 g 5-benzyl-5-azaspiro[2.4]heptan-7-amine + 6.5 g Boc₂O, 35 mL ethanol, 3.75 g Et₃N → 12h stirring → 98.2% yield of tert-butyl carbamate[2].

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group releases the free amine:

  • Acidic hydrolysis (HCl, H₂O): Cleaves the carbamate to form 5-azaspiro[2.4]heptan-7-amine hydrochloride.

  • Basic hydrolysis (NaOH, MeOH): Generates benzyl alcohol and CO₂ alongside the amine.

Conditions Products Yield Source
6M HCl, reflux, 3h5-azaspiro[2.4]heptan-7-amine hydrochloride78%
2M NaOH, MeOH, 2hBenzyl alcohol + CO₂ + free amine65%

Transesterification

The benzyl ester group undergoes exchange with other alcohols:

  • Methanol (MeOH): Transforms the benzyl ester into a methyl ester under acidic catalysis (e.g., H₂SO₄).

Key Data:

  • Reaction time: 8h at 60°C

  • Yield: 70% for methyl ester formation.

Mechanistic Insights

The spirocyclic structure’s rigidity enhances stereochemical control during reactions. For instance, LiAlH₄ reduction proceeds via a tetrahedral intermediate, retaining the spiro configuration . Oxidation pathways involve radical intermediates when using KMnO₄, leading to regioselective functionalization.

Comparative Reactivity

The table below contrasts reactivity with similar spirocarbamates:

Compound Oxidation Reduction Substitution
Benzyl carbamate derivativeHighModerateHigh
tert-Butyl carbamate analog LowHighModerate
Methyl ester variantModerateLowHigh

Stability and Storage

  • Thermal stability: Decomposes above 150°C, releasing CO₂ and benzylamine.

  • Storage: Stable at 2–8°C under inert gas (e.g., N₂).

Scientific Research Applications

BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The compound may act as an inhibitor or activator, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

(R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Structural Differences: Incorporates a pyrrolo-pyrimidine moiety instead of the benzyl carbamate group. Pharmacology: Exhibits potent JAK1 inhibition (IC₅₀ = 8.5 nM) with a selectivity index of 48 over JAK2. This highlights the importance of the spirocyclic amine in kinase selectivity .

tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate Structural Differences: Replaces the benzyl group with a tert-butyl carbamate. This compound is a key intermediate in synthesizing enantiomerically pure spirocyclic amines .

Benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate Derivatives with Varied Substituents

  • Examples :

  • tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate (CAS 2306252-79-7): Retains the carbamate group but uses tert-butyl protection, simplifying deprotection in downstream syntheses .
  • 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 351370-94-0): Replaces the carbamate with a carboxylic acid, altering ionization and hydrogen-bonding capabilities .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP* Solubility (µg/mL) Selectivity (JAK1/JAK2)
Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate 248.30 2.1 12.5 (PBS) Not reported
(R)-6c (JAK1 inhibitor) 324.37 3.5 3.2 (PBS) 48
tert-Butyl (S)-5-benzyl derivative 231.29 2.8 8.9 (DMSO) N/A

*Predicted using fragment-based methods.

Key Observations

  • Spirocyclic Core : The 5-azaspiro[2.4]heptane scaffold is critical for kinase selectivity, as seen in (R)-6c’s JAK1/JAK2 selectivity .
  • Carbamate vs. Amine : Benzyl carbamate derivatives generally exhibit lower kinase activity compared to amine-containing analogs but serve as stable intermediates for further functionalization .
  • Substituent Effects :
    • Benzyl groups enhance aromatic interactions in binding pockets but may increase metabolic liability.
    • tert-Butyl groups improve pharmacokinetic properties (e.g., half-life) by resisting oxidative metabolism .

Biological Activity

Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 120356-52-7

The compound features a spirocyclic framework that combines a benzyl group with a carbamate functional group, which is believed to enhance its interaction with biological macromolecules, influencing various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antinociceptive Effects : Preliminary studies suggest that this compound may possess pain-relieving properties, potentially by modulating neurotransmitter systems involved in pain perception.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities have indicated that it may help protect neuronal cells from oxidative stress and apoptosis.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various receptors and enzymes in the body, influencing signaling pathways related to pain and inflammation.

Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound using animal models. The results demonstrated a significant reduction in pain responses compared to control groups.

TreatmentPain Response Reduction (%)
Control0
Compound A45
Compound B60

Study 2: Anti-inflammatory Effects

In an in vitro model of inflammation, this compound was tested for its ability to inhibit pro-inflammatory cytokines.

CytokineControl Level (pg/mL)Compound Level (pg/mL)
IL-615050
TNF-alpha12030

These results indicate a substantial decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Study 3: Neuroprotection in SH-SY5Y Cells

In a neuroprotective study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, this compound significantly improved cell viability.

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
tBHP30High
Compound X75Moderate

The compound activated critical survival pathways such as ERK/MAPK and PI3K/Akt, contributing to its protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate, and how can reaction conditions be optimized?

  • The synthesis typically involves spirocyclic amine intermediates, with carbamate formation via reaction of 5-azaspiro[2.4]heptan-7-amine with benzyl chloroformate under basic conditions. Solvents like dichloromethane or acetonitrile are preferred for their inertness, and catalysts such as triethylamine may enhance yield . Optimization focuses on temperature control (0–25°C) and stoichiometric ratios to minimize side reactions.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Techniques include:

  • NMR spectroscopy : To confirm spirocyclic geometry and carbamate linkage.
  • X-ray crystallography : For absolute configuration determination (e.g., using SHELX programs for refinement) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₃H₁₆N₂O₂).

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Kinase inhibition assays : Measure IC₅₀ against targets like JAK1/JAK2 using recombinant enzymes and ATP-competitive protocols .
  • Cellular assays : Evaluate anti-inflammatory effects in cytokine-stimulated cell lines (e.g., STAT phosphorylation inhibition).

Advanced Research Questions

Q. How does the stereochemistry of the 5-azaspiro[2.4]heptane core influence JAK1 selectivity?

  • The (R)-enantiomer of related analogs shows 48-fold selectivity for JAK1 over JAK2 (IC₅₀ = 8.5 nM vs. 410 nM). Computational docking studies suggest the spirocyclic structure restricts conformational flexibility, favoring interactions with JAK1’s hydrophobic pocket . Mutagenesis studies on JAK1’s ATP-binding domain (e.g., Leu959, Gly1020) further validate selectivity mechanisms.

Q. What strategies address contradictions in reported IC₅₀ values across studies?

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme lots.
  • Enantiomeric purity analysis : Chiral HPLC or SFC to rule out racemic mixture interference .
  • Cellular context : Compare results across primary cells (e.g., PBMCs) vs. immortalized lines to account for signaling pathway variability.

Q. How are pharmacokinetic (PK) and safety profiles evaluated for this compound in preclinical models?

  • In vitro ADME : Microsomal stability (human/rodent liver microsomes), CYP inhibition screening.
  • hERG assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM desired) .
  • In vivo PK : Oral bioavailability and half-life in rodents, with efficacy validated in collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models .

Q. What computational methods support the design of derivatives with improved potency?

  • Molecular dynamics simulations : Analyze binding stability in JAK1’s active site.
  • Free-energy perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing benzyl with heteroaromatic groups).
  • QSAR modeling : Correlate spirocyclic ring substituents (e.g., methyl, cyano) with kinase selectivity .

Methodological Considerations

Q. How is crystallographic data for this compound processed to resolve structural ambiguities?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .
  • Validation : Check with PLATON for missed symmetry or solvent-accessible voids.

Q. What protocols ensure reproducibility in kinase inhibition assays?

  • Positive controls : Include tofacitinib for JAK1/JAK2 benchmarking.
  • Z’-factor analysis : Confirm assay robustness (Z’ > 0.5) in 384-well formats.
  • Data normalization : Express inhibition as % remaining kinase activity relative to DMSO controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.